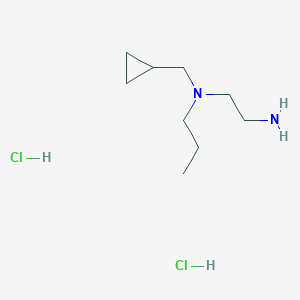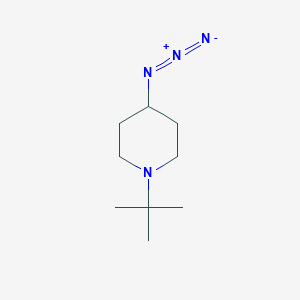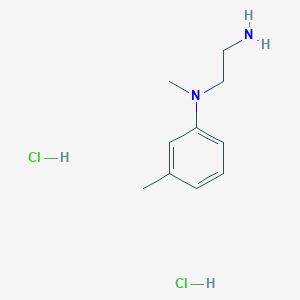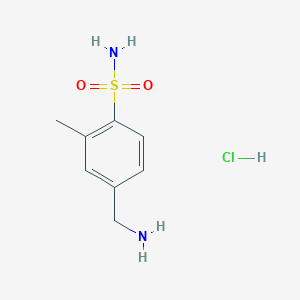
4-(Aminomethyl)-2-methylbenzene-1-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-2-methylbenzene-1-sulfonamide hydrochloride is an amino acid ester hydrochloride. Its synthesis by esterification reaction has been reported . It plays a role during the preparation of a novel hepatitis C virus (HCV) helicase inhibitor .
Synthesis Analysis
The synthesis of 4-(Aminomethyl)-2-methylbenzene-1-sulfonamide hydrochloride involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane . This method is compatible with natural amino acids, but also with other aromatic and aliphatic amino acids .Molecular Structure Analysis
The molecular formula of 4-(Aminomethyl)-2-methylbenzene-1-sulfonamide hydrochloride is C8H8N2 · HCl . It has a molecular weight of 186.64 g/mol .Chemical Reactions Analysis
Amino acid methyl esters are important intermediates in organic synthesis, which have been used in various areas such as peptide synthesis . A series of amino acids, including natural amino acids, aromatic amino acids, and aliphatic amino acids, was transformed to corresponding amino acid methyl ester hydrochlorides in good to excellent yields .Aplicaciones Científicas De Investigación
Antitumor Applications
4-(Aminomethyl)-2-methylbenzene-1-sulfonamide hydrochloride, a sulfonamide compound, has been studied for its potential antitumor applications. Sulfonamides have been evaluated in cell-based antitumor screens and identified as potent cell cycle inhibitors, with some progressing to clinical trials. These compounds disrupt tubulin polymerization and cause a decrease in the S phase fraction in various cancer cell lines (Owa et al., 2002).
Inhibition of Carbonic Anhydrases
Sulfonamide derivatives, including halogen-containing N-substituted 4-aminobenzenesulfonamides, have been synthesized and investigated as inhibitors of human carbonic anhydrase isoforms, particularly the tumor-associated transmembrane isoforms. These compounds have shown potential as selective tumor-associated isoform inhibitors (Compain et al., 2013).
Structural and Conformational Studies
Studies on the molecular structure and conformations of related sulfonamide compounds like para-methylbenzene sulfonamide and ortho-methylbenzene sulfonamide have been conducted. These studies provide insights into the structural properties and conformational behavior of these molecules, which are essential for understanding their pharmacological activities (Petrov et al., 2008).
Antimicrobial Applications
Sulfonamide derivatives have been synthesized and evaluated for their potential as antimicrobial agents. Studies include the synthesis of new compounds and the evaluation of their antimicrobial activities against various bacterial and fungal pathogens, highlighting the broad applications of sulfonamides in addressing microbial resistance (Murugavel et al., 2016).
Novel Heterocyclic Compound Synthesis
Sulfonamides have been used as starting materials for the synthesis of new heterocyclic compounds. The versatility of sulfonamides in creating diverse chemical structures makes them valuable in the field of medicinal chemistry (Mohsein et al., 2019).
Safety And Hazards
The safety data sheet for a similar compound, Methyl 4-(aminomethyl)benzoate hydrochloride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .
Direcciones Futuras
The use of 4-(Aminomethyl)-2-methylbenzene-1-sulfonamide hydrochloride in perovskite solar cells has been reported . The polarized molecule additive of 4-(aminomethyl) benzonitrile hydrochloride (AMBNCl) is introduced into perovskite, improving the quality of perovskite crystal growth, passivating the defects of Pb 2+, adjusting the energy level array between the perovskite layer and hole-transport layer, and alleviating the carrier nonradiative recombination . This suggests potential future applications in the field of renewable energy .
Propiedades
IUPAC Name |
4-(aminomethyl)-2-methylbenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-6-4-7(5-9)2-3-8(6)13(10,11)12;/h2-4H,5,9H2,1H3,(H2,10,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFJGTLWNURUQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)S(=O)(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-2-methylbenzene-1-sulfonamide hydrochloride | |
CAS RN |
1787855-08-6 |
Source


|
| Record name | 4-(aminomethyl)-2-methylbenzene-1-sulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

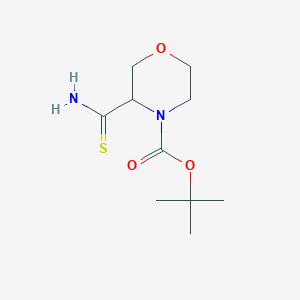
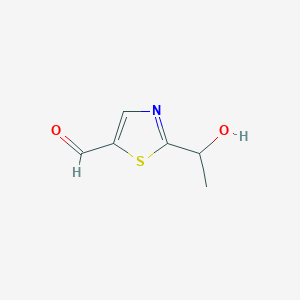
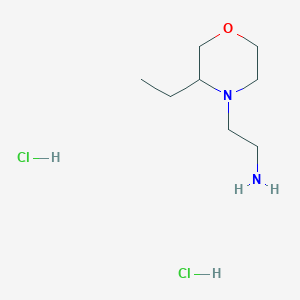
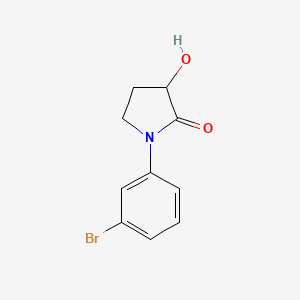
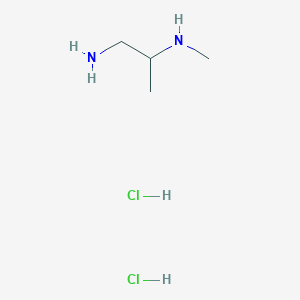
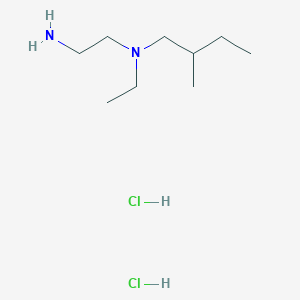
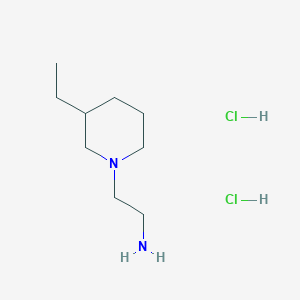
![3-Amino-2-[(3-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383353.png)
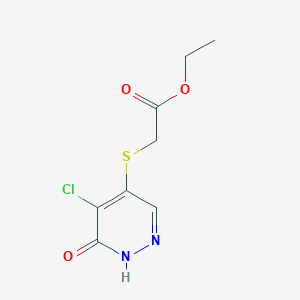
![{[3-(Tert-butoxy)cyclobutoxy]methyl}benzene](/img/structure/B1383355.png)
![Ethyl 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate](/img/structure/B1383356.png)
